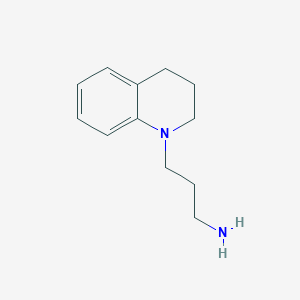

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is a derivative of dihydroquinoline, which is a heterocyclic aromatic organic compound. Dihydroquinolines are known for their presence in various natural products and pharmaceuticals. The specific structure of this compound suggests it may have interesting biological activities or could serve as a building block for more complex molecules.

Synthesis Analysis

The synthesis of dihydroquinoline derivatives can be achieved through various methods. For instance, a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, was synthesized using a Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Similarly, novel 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives were designed and synthesized, indicating that the synthesis of such compounds is feasible and can be tailored for specific biological activities .

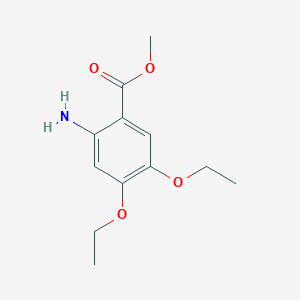

Molecular Structure Analysis

The molecular structure of dihydroquinoline derivatives can be extensively studied using techniques such as X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a related compound was determined by X-ray crystallography, and its molecular geometry and other properties were analyzed using DFT with a 6-31G (d,p) basis set . These studies can provide insights into the conformational stability and electronic properties of the molecule, which are crucial for understanding its reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

Dihydroquinoline derivatives can participate in various chemical reactions. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a one-pot, three-component reaction indicates that dihydroquinoline compounds can be versatile intermediates in multicomponent reactions . Additionally, the domino reaction of aromatic amines with cyclic enol ethers to synthesize tetrahydroquinoline derivatives demonstrates the reactivity of such compounds in water, which is an environmentally friendly solvent .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroquinoline derivatives can be predicted and analyzed using computational methods. For instance, the calculated NMR chemical shift values and vibrational wavenumbers of a related compound showed good agreement with experimental data, suggesting that theoretical calculations can be a reliable tool for predicting these properties . The electronic absorption spectrum can also be predicted, which is important for understanding the optical properties of the compound . Furthermore, the thermodynamic properties can be investigated using theoretical calculations, providing additional information about the stability and reactivity of the molecule .

Applications De Recherche Scientifique

Biological Evaluation of Tetrahydroquinoline Hybrids

A study synthesized 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one, a hybrid compound, and evaluated its in vitro activities including antioxidant, antitryptic, and inhibition of albumin denaturation. Lipophilicity was also determined (Manolov, Ivanov, & Bojilov, 2022).

Anti-HIV-1 RT and Antimicrobial Activity

A study designed 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivatives as inhibitors of HIV-1 RT. Several compounds showed significant inhibition of HIV-1 RT and exhibited anti-HIV-1 activity and cytotoxicity against T lymphocytes (Chander et al., 2016).

Inhibition of Carbon Steel Corrosion

A study synthesized tertiary amines including 1,3-di-morpholin-4-yl-propan-2-ol (DMP) which acted as anodic inhibitors, retarding the anodic dissolution of iron on carbon steel surfaces (Gao, Liang, & Wang, 2007).

Domino Reaction for Tetrahydroquinoline Derivatives

This research developed a domino reaction of aromatic amines with cyclic enol ethers, catalyzed by indium chloride in water, to synthesize various tetrahydroquinoline derivatives efficiently (Zhang & Li, 2002).

Synthesis of Anticonvulsant and Antimicrobial Agents

A series of 3-substituted-2-thioxoquinazolin-4(3H)-ones were synthesized from anthranilic acid and evaluated for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against bacteria and fungi and potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Vasodilatation Activity of Isoquinolinones

Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and found to exhibit the activity of vasodilatation, indicating potential medicinal applications (San-qi, 2010).

Tandem Reaction for 3,4-Dihydroquinolin-2-ones

A tandem reaction combining radical and ionic processes was developed for the synthesis of substituted 3,4-dihydroquinolin-2-ones, important in pharmaceuticals (Zhou, Zhang, & Jiao, 2009).

In Vivo and In Silico Anticonvulsant Activity

This study synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity, both in vivo and in silico. The leader compound showed potential without motor coordination impairment (El Kayal et al., 2019).

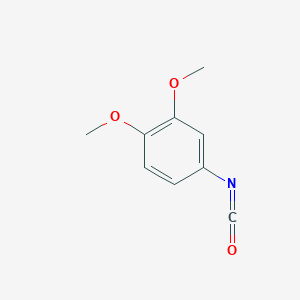

Ex Vivo and In Vivo Study on Isoquinoline Precursors

N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides were synthesized as isoquinoline precursors and tested for smooth muscle relaxant activity and effects on cognitive functions in rats, showing promising results (Milusheva et al., 2022).

Propriétés

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHICRFDCVVASL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408988 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine | |

CAS RN |

2637-31-2 |

Source

|

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)

![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)